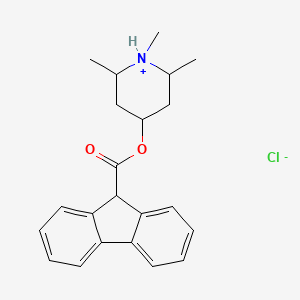
(R)-(R)-Bppfoh
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-®-Bppfoh is a chiral compound with significant importance in various scientific fields. Its unique stereochemistry makes it a valuable subject for research in chemistry, biology, and medicine. The compound’s structure and properties allow it to participate in a variety of chemical reactions, making it a versatile tool for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-®-Bppfoh typically involves a series of stereoselective reactions. One common method is the reduction of a precursor compound using a chiral catalyst. The reaction conditions often include specific temperatures and solvents to ensure the desired stereochemistry is achieved. For example, a hybrid reduction–impregnation method can be employed to enhance the selectivity and yield of the desired enantiomer .
Industrial Production Methods
Industrial production of ®-®-Bppfoh may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and high-throughput screening can be utilized to streamline the production process. The use of advanced catalysts and reaction monitoring systems ensures consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
®-®-Bppfoh undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of ®-®-Bppfoh include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, sodium borohydride.
Nucleophiles: Halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce an alcohol. Substitution reactions can result in various substituted derivatives of ®-®-Bppfoh.
Scientific Research Applications
®-®-Bppfoh has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound can be used to study enzyme-substrate interactions and protein folding.
Medicine: ®-®-Bppfoh is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: It is utilized in the production of fine chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of ®-®-Bppfoh involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation. Detailed studies on the molecular interactions and binding affinities help elucidate the compound’s mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ®-®-Bppfoh include other chiral molecules with analogous structures and properties. Examples include:
- ®-®-formoterol
- ®-®-warfarin
- ®-®-etodolac
Uniqueness
What sets ®-®-Bppfoh apart from these similar compounds is its specific stereochemistry and the unique reactions it undergoes. Its versatility in various chemical reactions and applications in multiple scientific fields make it a compound of significant interest.
Properties
Molecular Formula |
C36H32FeOP2 |
|---|---|
Molecular Weight |
598.4 g/mol |
InChI |
InChI=1S/C19H18OP.C17H14P.Fe/c1-15(20)18-13-8-14-19(18)21(16-9-4-2-5-10-16)17-11-6-3-7-12-17;1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;/h2-15,20H,1H3;1-14H; |
InChI Key |
FERMACBSYLSZHF-UHFFFAOYSA-N |
Canonical SMILES |
CC([C]1[CH][CH][CH][C]1P(C2=CC=CC=C2)C3=CC=CC=C3)O.C1=CC=C(C=C1)P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



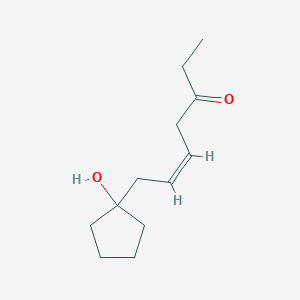
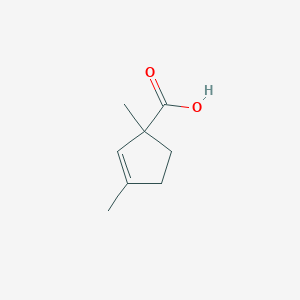
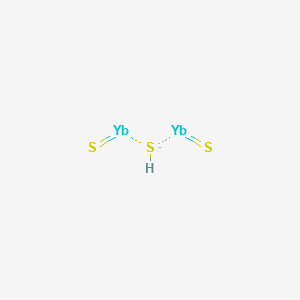
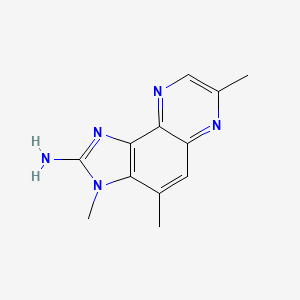
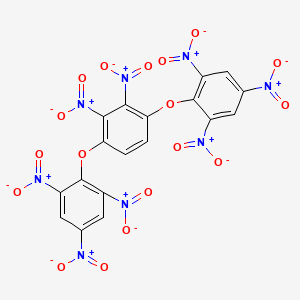
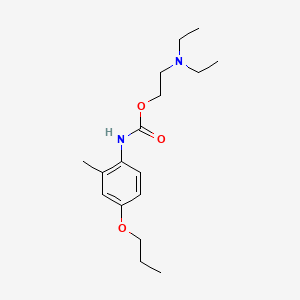
![4-[Hydroxy-(4-methoxyphenyl)methyl]benzoic acid methyl ester](/img/structure/B13789654.png)

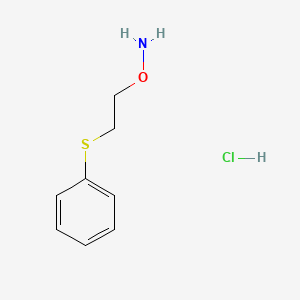
![(7,14,27,33,40-pentasulfooxy-17,30-diazaundecacyclo[27.15.0.02,18.03,16.06,15.08,13.019,28.021,26.031,44.032,41.034,39]tetratetraconta-1(29),2(18),3(16),4,6,8,10,12,14,19,21,23,25,27,31(44),32,34,36,38,40,42-henicosaen-20-yl) hydrogen sulfate](/img/structure/B13789676.png)
![N-Allyl-norgranatanol-3-alpha-(2-methylbenzhydryl)aether [German]](/img/structure/B13789678.png)

